2-(Phenylselanyl)cyclododecan-1-one
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Overview
Description
2-(Phenylselanyl)cyclododecan-1-one is an organoselenium compound characterized by the presence of a phenylselanyl group attached to a cyclododecanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylselanyl)cyclododecan-1-one typically involves the reaction of cyclododecanone with phenylselenyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation of the selenium compound. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product in good yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(Phenylselanyl)cyclododecan-1-one undergoes various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction of the carbonyl group can lead to the formation of alcohol derivatives.
Substitution: The phenylselanyl group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclododecanone derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Phenylselanyl)cyclododecan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Phenylselanyl)cyclododecan-1-one involves the interaction of the phenylselanyl group with various molecular targets. In biological systems, the selenium atom can participate in redox reactions, mimicking the activity of enzymes like glutathione peroxidase. This activity helps in scavenging reactive oxygen species and protecting cells from oxidative damage . The compound may also interact with specific proteins and enzymes, modulating their activity and contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Phenylselanyl)but-2-enal: Another organoselenium compound with similar reactivity but different structural features.
4-Oxo-3-(phenylselanyl)pent-2-enoate: Shares the phenylselanyl group but has a different carbonyl-containing backbone.
Uniqueness
2-(Phenylselanyl)cyclododecan-1-one is unique due to its cyclododecanone ring, which imparts distinct steric and electronic properties. This structural feature can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry .
Properties
CAS No. |
42858-37-7 |
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Molecular Formula |
C18H26OSe |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
2-phenylselanylcyclododecan-1-one |
InChI |
InChI=1S/C18H26OSe/c19-17-14-10-5-3-1-2-4-6-11-15-18(17)20-16-12-8-7-9-13-16/h7-9,12-13,18H,1-6,10-11,14-15H2 |
InChI Key |
AXKIBIWMUYYAAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC(=O)C(CCCC1)[Se]C2=CC=CC=C2 |
Origin of Product |
United States |
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